ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate
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Description
The compound “ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate” is a complex organic molecule. It contains several functional groups, including a benzodioxole group, a furoylamino group, an acryloyl group, and a benzoate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzodioxole group would likely contribute to the aromaticity of the molecule, while the furoylamino and acryloyl groups could potentially participate in hydrogen bonding .Physical and Chemical Properties Analysis
Based on its structure, we can predict that this compound might have certain properties. For example, the presence of the ethyl benzoate group suggests that it might be somewhat soluble in organic solvents. The exact physical and chemical properties would depend on factors such as the compound’s specific structure and stereochemistry .Future Directions
Properties
IUPAC Name |
ethyl 4-[[(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O7/c1-2-30-24(29)16-6-8-17(9-7-16)25-22(27)18(26-23(28)20-4-3-11-31-20)12-15-5-10-19-21(13-15)33-14-32-19/h3-13H,2,14H2,1H3,(H,25,27)(H,26,28)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJBHPYHCVREJA-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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